molecular formula C10H10O3 B6205207 3-(4-hydroxyphenyl)but-2-enoic acid CAS No. 149636-52-2

3-(4-hydroxyphenyl)but-2-enoic acid

Cat. No.: B6205207
CAS No.: 149636-52-2
M. Wt: 178.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Hydroxyphenyl)but-2-enoic acid, also known as p-hydroxycinnamic acid, is a phenolic acid commonly found in various plants. It is a derivative of cinnamic acid and is characterized by the presence of a hydroxyl group on the phenyl ring. This compound is known for its antioxidant properties and is widely studied for its potential health benefits.

Preparation Methods

Synthetic Routes and Reaction Conditions

3-(4-Hydroxyphenyl)but-2-enoic acid can be synthesized through several methods. One common method involves the condensation of 4-hydroxybenzaldehyde with malonic acid in the presence of pyridine, followed by decarboxylation. Another method includes the use of the Suzuki-Miyaura coupling reaction, where 4-hydroxyphenylboronic acid is coupled with a suitable vinyl halide under palladium catalysis .

Industrial Production Methods

Industrial production of this compound often involves the use of biotechnological processes, such as the fermentation of plant materials rich in phenolic compounds. Enzymatic hydrolysis is also employed to extract the compound from plant sources.

Chemical Reactions Analysis

Types of Reactions

3-(4-Hydroxyphenyl)but-2-enoic acid undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form quinones.

    Reduction: Reduction can lead to the formation of dihydro derivatives.

    Substitution: Electrophilic substitution reactions can occur on the phenyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Halogenation can be achieved using bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Dihydro derivatives.

    Substitution: Halogenated phenyl derivatives.

Scientific Research Applications

3-(4-Hydroxyphenyl)but-2-enoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(4-hydroxyphenyl)but-2-enoic acid involves its interaction with various molecular targets and pathways. It exerts its effects primarily through its antioxidant activity, scavenging free radicals and reducing oxidative stress. Additionally, it can inhibit enzymes such as α-amylase and α-glucosidase, which are involved in carbohydrate metabolism . The compound’s interaction with these enzymes is mediated by hydrogen bonding and van der Waals forces.

Comparison with Similar Compounds

3-(4-Hydroxyphenyl)but-2-enoic acid can be compared with other similar compounds, such as:

These compounds share some chemical properties but differ in their biological activities and applications, highlighting the uniqueness of this compound.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-(4-hydroxyphenyl)but-2-enoic acid involves the conversion of a starting material into an intermediate, which is then further reacted to form the final product. The key steps in the synthesis pathway include the protection of the hydroxyl group, the formation of a double bond, and the introduction of a carboxylic acid group.", "Starting Materials": [ "4-hydroxybenzaldehyde", "ethyl acetoacetate", "sodium ethoxide", "acetic anhydride", "sodium bicarbonate", "hydrochloric acid", "sodium hydroxide", "magnesium sulfate", "diethyl ether", "petroleum ether" ], "Reaction": [ "Step 1: Protection of the hydroxyl group in 4-hydroxybenzaldehyde using acetic anhydride and sodium bicarbonate to form 4-acetoxybenzaldehyde", "Step 2: Condensation of 4-acetoxybenzaldehyde with ethyl acetoacetate in the presence of sodium ethoxide to form 3-(4-acetoxyphenyl)but-2-enoic acid ethyl ester", "Step 3: Hydrolysis of the ethyl ester using hydrochloric acid to form 3-(4-acetoxyphenyl)but-2-enoic acid", "Step 4: Removal of the acetoxy group using sodium hydroxide to form 3-(4-hydroxyphenyl)but-2-enoic acid", "Step 5: Purification of the product using magnesium sulfate and recrystallization from diethyl ether/petroleum ether" ] }

CAS No.

149636-52-2

Molecular Formula

C10H10O3

Molecular Weight

178.2

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.